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Compound of Interest

Compound Name: 2-Chloro-6-nitronaphthalene

Cat. No.: B15344693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Chloro-6-nitronaphthalene, a molecule of interest in synthetic chemistry and drug

discovery. Due to the limited availability of direct experimental spectra for this specific

compound, this document compiles predicted data based on the analysis of structurally similar

compounds and established spectroscopic principles. The information herein is intended to

serve as a valuable resource for the identification, characterization, and quality control of 2-
Chloro-6-nitronaphthalene.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Chloro-6-nitronaphthalene. These predictions

are derived from the known effects of chloro and nitro substituents on the naphthalene ring

system and from data reported for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted chemical shifts for 2-Chloro-6-nitronaphthalene are presented

below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Chloro-6-nitronaphthalene
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-1 8.0 - 8.2 d 8.5 - 9.0

H-3 7.6 - 7.8 d 8.5 - 9.0

H-4 7.8 - 8.0 s -

H-5 8.2 - 8.4 d 8.8 - 9.2

H-7 8.1 - 8.3 dd 8.8 - 9.2, 2.0 - 2.5

H-8 7.9 - 8.1 d 2.0 - 2.5

Predictions are based on typical chemical shift ranges for aromatic protons influenced by

electron-withdrawing groups (NO₂) and halogens (Cl). Aromatic protons generally appear in the

range of 7.0-9.0 ppm.[1][2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Chloro-6-nitronaphthalene

Carbon Predicted Chemical Shift (δ, ppm)

C-1 128.0 - 130.0

C-2 133.0 - 135.0

C-3 125.0 - 127.0

C-4 129.0 - 131.0

C-4a 130.0 - 132.0

C-5 124.0 - 126.0

C-6 145.0 - 147.0

C-7 122.0 - 124.0

C-8 130.0 - 132.0

C-8a 134.0 - 136.0
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Aromatic carbons typically resonate between 120-170 ppm.[2][4] The presence of the

electronegative chlorine and nitro groups is expected to cause a downfield shift for the carbons

to which they are attached (C-2 and C-6 respectively).

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

predicted IR absorption bands for 2-Chloro-6-nitronaphthalene are listed below.

Table 3: Predicted IR Spectroscopic Data for 2-Chloro-6-nitronaphthalene

Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

Aromatic C-H Stretch 3100 - 3000
Characteristic of C-H bonds on

an aromatic ring.

N-O Asymmetric Stretch 1550 - 1475
Strong absorption due to the

nitro group.[5]

N-O Symmetric Stretch 1360 - 1290
Strong absorption due to the

nitro group.[5]

Aromatic C=C Stretch 1600 - 1450
Multiple bands are expected in

this region.

C-Cl Stretch 850 - 550
Characteristic of a carbon-

chlorine bond.[5]

C-H Out-of-plane Bending 900 - 675

Provides information about the

substitution pattern of the

aromatic ring.

The fingerprint region, typically from 1500 to 400 cm⁻¹, will contain a complex pattern of

absorptions unique to the molecule's structure.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.
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Table 4: Predicted Mass Spectrometry Data for 2-Chloro-6-nitronaphthalene

m/z Predicted Identity Notes

207/209 [M]⁺

Molecular ion peak. The

presence of a peak at M+2

with roughly 1/3 the intensity of

the M peak is characteristic of

a compound containing one

chlorine atom.

161/163 [M-NO₂]⁺
Loss of the nitro group (46

Da).

177/179 [M-NO]⁺ Loss of nitric oxide (30 Da).

126 [C₁₀H₆]⁺
Loss of both the chloro and

nitro groups.

The molecular formula of 2-Chloro-6-nitronaphthalene is C₁₀H₆ClNO₂.[7] The predicted

molecular weight is approximately 207.61 g/mol .[8] The fragmentation pattern is expected to

be dominated by the loss of the nitro group and its fragments.[9]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Chloro-6-nitronaphthalene.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:
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Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a

30-45° pulse angle and a relaxation delay of 1-2 seconds.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of

scans will be required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin
Solid Film Method)
Sample Preparation:

Dissolve a small amount (a few milligrams) of 2-Chloro-6-nitronaphthalene in a volatile

solvent (e.g., dichloromethane or acetone).[10]

Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or

NaCl).[10]

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

[10]

Data Acquisition:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film into the spectrometer's sample holder.

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[11]

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
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For a solid sample, a direct insertion probe is typically used. A small amount of the sample is

placed in a capillary tube at the end of the probe.

The probe is inserted into the ion source of the mass spectrometer.

Data Acquisition:

The sample is vaporized by heating the probe.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).[12][13] This causes the molecules to ionize and fragment.

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Chloro-6-nitronaphthalene.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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